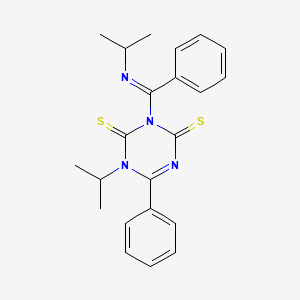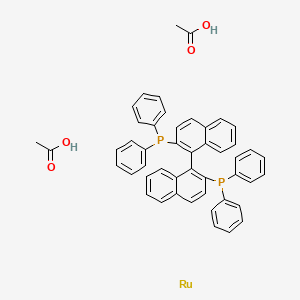
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis AnalysisThe synthesis of related compounds involves multi-component reactions, utilizing key starting materials and catalysts under specific conditions. For instance, compounds with similar structural frameworks have been synthesized through the reaction between malonamide derivatives, aldehydes, and malononitrile in water, employing triethylamine as a base at room temperature (Jayarajan et al., 2019). Such methodologies highlight the synthetic accessibility of these complex molecules, providing a foundation for the synthesis of "1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These techniques offer detailed insights into the molecular geometry, bonding patterns, and overall structural configuration, which are crucial for understanding the chemical and biological properties of the compound .
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of chemical reactivities, influenced by their structural features. For instance, the presence of functional groups like amides and carboxamides contributes to their reactivity in condensation reactions, nucleophilic substitutions, and more. The detailed exploration of these reactions enhances the understanding of the compound's chemical behavior and potential for further functionalization.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular framework. For example, the crystalline structure and solubility in various solvents can be significantly influenced by the presence of specific functional groups and the overall molecular geometry, which can be studied through crystallographic and solubility tests.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the compound's applications in chemical synthesis and potential pharmaceutical use. These properties are derived from the compound's functional groups and molecular structure, providing insights into its behavior in chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated the synthesis of novel heterocyclic compounds, including derivatives of pyridazine, which are structurally related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide. These compounds have shown promising results in various biological activities. For instance, they exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Chemical Synthesis and Derivatives
The chemical synthesis of pyridazine derivatives has been a focus of research, exploring various reactions and synthesizing new compounds. For instance, studies have reported the synthesis of new imidazo[3″,4″:1′,2′]pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines and other fused thieno[2,3-c]pyridazines, which are related to the structure of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide (El-Dean, Radwan, & Elosealy, 2008).
Structural Analysis and Pharmaceutical Importance
Pyridazine analogs, including structures related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide, have shown significant importance in medicinal chemistry. Research has included the synthesis and structural analysis of these compounds, utilizing techniques like spectroscopic methods and X-ray diffraction. The studies also encompass density functional theory calculations and Hirshfeld surface analysis to understand the properties of these compounds (Sallam et al., 2021).
Potential Biological Agents
Research has also focused on the synthesis of various derivatives of pyridazine, examining their potential as biological agents. Studies include the synthesis of tetrahydropyrimidine-2-thiones and thiazolo[3,2-a]pyrimidine derivatives, analyzing their structures and evaluating their antimicrobial activities (Akbari et al., 2008).
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c24-19-9-7-17(8-10-19)21-11-12-22(27-26-21)28-15-13-18(14-16-28)23(29)25-20-5-3-1-2-4-6-20/h7-12,18,20H,1-6,13-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBLGONUHIJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)
![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)







![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)